molecular formula C10H10BrNO B3281781 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- CAS No. 740842-85-7

3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-

Cat. No.: B3281781
CAS No.: 740842-85-7
M. Wt: 240.10 g/mol
InChI Key: IFCGMECMILIYNX-UHFFFAOYSA-N
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Description

3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is a heterocyclic compound that belongs to the benzazepine family This compound is characterized by a seven-membered ring structure that includes nitrogen and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- can be achieved through several methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acylation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

7-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-8-6-12-10(13)4-2-7(8)5-9/h1,3,5H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCGMECMILIYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237293
Record name 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740842-85-7
Record name 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740842-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled solution of 6-bromo-3,4-dihydro-1H-naphthalen-2-one (100 g, 0.44 mol) in toluene was added sodium azide (150 g, 2.2 mol) followed by addition of trifluoromethanesulfonic acid (200 mL) dropwise. When the addition was completed, the ice bath was removed and the mixture was stirred at room temperature overnight. The reaction was poured into ice-water, basified with potassium carbonate to pH >10 slowly, and then extracted with dichloromethane (1000 mL×3). The organic layers were combined and dried over sodium sulfate, and then concentrated under reduced pressure to give a residue which was separated by column chromatography on silica gel to give 35 g of crude product. It was used for next step without further purification. MS obsd. (ESI+) [(M+H)+] 240.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-
Reactant of Route 2
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-
Reactant of Route 3
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-
Reactant of Route 4
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-
Reactant of Route 5
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-
Reactant of Route 6
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-

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